2-Pyridin-4-yl-benzo[h]chromen-4-one (UCCF-029) Exhibits ~10-Fold Higher Potency in Activating Wild-Type CFTR Compared to Apigenin
UCCF-029 demonstrates significantly greater potency in activating wild-type CFTR compared to apigenin, a common flavonoid reference compound. Direct comparative analysis identified UCCF-029 as approximately 10-fold more potent than apigenin [1]. This enhancement is attributed to the specific benzannulation of the flavone A-ring at the 7,8-position, a key structural feature absent in apigenin [2].
| Evidence Dimension | Potency for activation of wild-type CFTR |
|---|---|
| Target Compound Data | Potency <1 μM |
| Comparator Or Baseline | Apigenin (quantitative potency not specified, but stated to be ~10-fold less potent) |
| Quantified Difference | Approximately 10-fold higher potency |
| Conditions | Cell-based assays using FRT cells and human bronchial epithelial cells |
Why This Matters
The 10-fold higher potency directly translates to lower compound usage in assays, potentially reducing off-target effects and experimental costs for researchers requiring robust CFTR activation.
- [1] Caci, E., Folli, C., Zegarra-Moran, O., Ma, T., Springsteel, M. F., Sammelson, R. E., ... & Galietta, L. J. (2003). CFTR activation in human bronchial epithelial cells by novel benzoflavone and benzimidazolone compounds. American Journal of Physiology-Lung Cellular and Molecular Physiology, 285(1), L180-L188. View Source
- [2] Galietta, L. J., Springsteel, M. F., Eda, M., Niedzinski, E. J., By, K., Haddadin, M. J., Kurth, M. J., Nantz, M. H., & Verkman, A. S. (2003). Benzoflavone activators of the cystic fibrosis transmembrane conductance regulator: towards a pharmacophore model for the nucleotide-binding domain. Bioorganic & Medicinal Chemistry Letters, 13(15), 2367-2370. View Source
